molecular formula C10H15ClN2O B12359548 4-Amino-1-phenylbutan-1-one oxime hydrochloride

4-Amino-1-phenylbutan-1-one oxime hydrochloride

Cat. No.: B12359548
M. Wt: 214.69 g/mol
InChI Key: RTCOAVIGDKVPRM-VHPXAQPISA-N
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Preparation Methods

The synthesis of 4-Amino-1-phenylbutan-1-one oxime hydrochloride typically involves the reaction of 4-Amino-1-phenylbutan-1-one with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Amino-1-phenylbutan-1-one oxime hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Amino-1-phenylbutan-1-one oxime hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-Amino-1-phenylbutan-1-one oxime hydrochloride can be compared with other similar compounds, such as:

    4-Amino-1-phenylbutan-1-one: The parent compound without the oxime group.

    4-Amino-1-phenylbutan-1-one oxime: The oxime derivative without the hydrochloride salt.

    4-Amino-1-phenylbutan-1-one hydrochloride: The hydrochloride salt without the oxime group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

(NE)-N-(4-amino-1-phenylbutylidene)hydroxylamine;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c11-8-4-7-10(12-13)9-5-2-1-3-6-9;/h1-3,5-6,13H,4,7-8,11H2;1H/b12-10+;

InChI Key

RTCOAVIGDKVPRM-VHPXAQPISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/CCCN.Cl

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CCCN.Cl

Origin of Product

United States

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